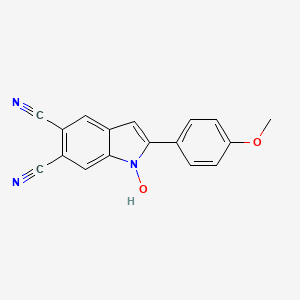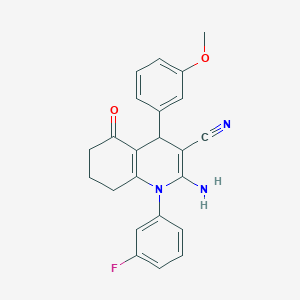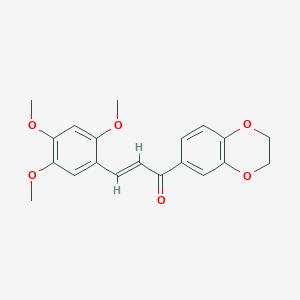
1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile is a complex organic compound with a unique structure that includes an indole core substituted with hydroxy, methoxyphenyl, and dicarbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the indole ring can be formed through a Fischer indole synthesis, followed by functional group modifications to introduce the hydroxy, methoxyphenyl, and dicarbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dicarbonitrile groups can be reduced to amines or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield indole-5,6-dicarbonitrile derivatives with ketone functionalities, while reduction of the dicarbonitrile groups can produce diamines.
Applications De Recherche Scientifique
1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets. The hydroxy and methoxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the indole core can engage in aromatic stacking with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-hydroxy-2-(4-methoxyphenyl)ethanone: This compound shares the hydroxy and methoxyphenyl groups but lacks the indole core and dicarbonitrile groups.
4-hydroxy-2-quinolones: These compounds have a similar heterocyclic structure but differ in the specific functional groups and their positions.
Uniqueness
1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile is unique due to its combination of functional groups and the indole core, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H11N3O2 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
1-hydroxy-2-(4-methoxyphenyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C17H11N3O2/c1-22-15-4-2-11(3-5-15)16-7-12-6-13(9-18)14(10-19)8-17(12)20(16)21/h2-8,21H,1H3 |
Clé InChI |
LSUKIEXRBOVBJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Aminomethyl)adamantan-1-YL]acetic acid](/img/structure/B15000531.png)
![6-(5-Bromopyridin-3-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15000533.png)
![7-methoxy-9-(3,4,5-trimethoxyphenyl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B15000535.png)
![Ethyl [3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B15000539.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000543.png)
![Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000549.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide](/img/structure/B15000559.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15000562.png)
![7-(4-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15000568.png)
![1-(2-chlorobenzyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15000590.png)
![8-amino-2-(methylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B15000592.png)
![6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine](/img/structure/B15000598.png)
